5-Boronofuran-2-carboxylic acid
Overview
Description
5-Boronofuran-2-carboxylic acid: is an organic compound that belongs to the class of boronic acids. It is characterized by the presence of a boronic acid group attached to a furan ring, which is further substituted with a carboxylic acid group. The empirical formula of this compound is C5H5BO5, and it has a molecular weight of 155.90 g/mol . This compound is of significant interest in organic synthesis and catalysis due to its unique chemical properties.
Mechanism of Action
Target of Action
Boron-containing compounds are generally known to interact with various biological targets, including enzymes and other proteins .
Mode of Action
It’s known that boron-containing compounds can participate in suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process involves the interaction of the boron-containing compound with a metal catalyst, leading to the formation of new carbon-carbon bonds .
Biochemical Pathways
Boron-containing compounds are known to play roles in various biochemical processes, including the suzuki–miyaura coupling reaction .
Result of Action
The formation of new carbon-carbon bonds through the suzuki–miyaura coupling reaction could potentially lead to the synthesis of new organic compounds .
Biochemical Analysis
Biochemical Properties
5-Boronofuran-2-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with enzymes and proteins, particularly those involved in catalytic processes. The compound’s boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in enzyme inhibition studies . For instance, it can inhibit serine proteases by forming a covalent bond with the active site serine residue . Additionally, this compound can interact with other biomolecules, such as nucleotides and carbohydrates, through its boronic acid moiety, influencing their biochemical behavior .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to modulate the activity of certain kinases and phosphatases, thereby affecting signal transduction pathways . It can also alter gene expression by interacting with transcription factors and other DNA-binding proteins . Furthermore, this compound can impact cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and flux .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to biomolecules, such as enzymes and receptors, through its boronic acid group, forming reversible covalent bonds . This binding can result in enzyme inhibition or activation, depending on the target enzyme . For instance, the compound can inhibit serine proteases by forming a covalent bond with the active site serine residue . Additionally, this compound can influence gene expression by interacting with transcription factors and other DNA-binding proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable at room temperature but can degrade under certain conditions, such as exposure to light or high temperatures . Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained enzyme inhibition and changes in gene expression . These effects can be observed in both in vitro and in vivo studies, highlighting the compound’s potential for long-term biochemical applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including cellular damage and adverse physiological responses . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as oxidases and transferases, leading to the formation of various metabolites . The compound’s boronic acid group can interact with cofactors and other metabolic intermediates, influencing metabolic flux and metabolite levels . These interactions can have significant implications for cellular metabolism and overall biochemical behavior .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes . The compound’s boronic acid group can also influence its localization and accumulation within specific cellular compartments . These transport and distribution mechanisms are crucial for the compound’s biochemical activity and effectiveness .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, it can accumulate in the nucleus, where it interacts with DNA and transcription factors, influencing gene expression . Additionally, this compound can localize to the cytoplasm and other organelles, affecting various cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Boronofuran-2-carboxylic acid can be synthesized through various methods. One common approach involves the reaction of furan-2,3-dione with boronic acid esters under suitable conditions to yield the desired product . The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 5-Boronofuran-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furan derivatives.
Reduction: Reduction reactions can convert the boronic acid group to other functional groups.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Palladium catalysts are often employed in Suzuki-Miyaura coupling reactions.
Major Products Formed:
Oxidation: Furan derivatives with modified functional groups.
Reduction: Reduced boronic acid derivatives.
Substitution: Biaryl compounds and other carbon-carbon bonded products.
Scientific Research Applications
Chemistry: 5-Boronofuran-2-carboxylic acid is widely used in organic synthesis as a building block for the preparation of complex molecules. It serves as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and materials science .
Biology and Medicine: In biological research, this compound is utilized in the development of boron-containing drugs and diagnostic agents. Its unique properties make it suitable for targeting specific biological pathways and enhancing drug efficacy .
Industry: The compound finds applications in the production of polymers, catalysts, and other industrial chemicals. Its role in catalysis, particularly in cross-coupling reactions, is of great importance for the development of new materials and chemical processes .
Comparison with Similar Compounds
- 5-Methoxybenzofuran-2-carboxylic acid
- 2-Ethylpyrimidine-5-carboxylic acid
- 2-Methylpyrimidine-5-carboxylic acid
- 2-Bromofuran
- 5-Bromoindole-2-carboxylic acid
Comparison: 5-Boronofuran-2-carboxylic acid is unique due to the presence of both boronic acid and carboxylic acid functional groups on the furan ring. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis. Compared to similar compounds, it offers distinct advantages in terms of reactivity and application potential .
Properties
IUPAC Name |
5-boronofuran-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BO5/c7-5(8)3-1-2-4(11-3)6(9)10/h1-2,9-10H,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZCYESBSCBYIFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(O1)C(=O)O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60586436 | |
Record name | 5-Boronofuran-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60586436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.90 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
852228-11-6 | |
Record name | 5-Borono-2-furancarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=852228-11-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Boronofuran-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60586436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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